(Z)-2-(benzo[d]oxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c1-28-18-11-9-17(10-12-18)24(27)19(25-26-20-6-4-5-7-21(20)31-25)14-16-8-13-22(29-2)23(15-16)30-3/h4-15H,1-3H3/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJTYCFUJUTFNA-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=CC2=CC(=C(C=C2)OC)OC)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C(=C\C2=CC(=C(C=C2)OC)OC)/C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(benzo[d]oxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-(benzo[d]oxazol-2-yl)acetophenone and 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(benzo[d]oxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(benzo[d]oxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. Researchers are investigating its mechanism of action and potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of (Z)-2-(benzo[d]oxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress. Its anticancer properties could be related to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Neuroprotective Chalcones
The compound 3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Fig. 2a) shares the 3,4-dimethoxyphenyl and 4-methoxyphenyl groups with the target compound but lacks the benzo[d]oxazol-2-yl substituent. This analog demonstrated neuroprotective effects in vivo by mitigating ketamine-induced cognitive deficits, likely via modulation of the cholinergic system . The absence of the benzooxazole ring in this analog suggests that neuroprotection may primarily arise from the methoxy-substituted aromatic systems.
Antimalarial Chalcones
Chalcones such as (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Fig. 2b) inhibit the Plasmodium falciparum ferredoxin-NADP+ reductase (PfFd-PfFNR) interaction, with 50% inhibition at 10 µM . The amino group at the 4-position of the phenyl ring is critical for electrostatic interactions with the enzyme. In contrast, the target compound replaces the amino group with a benzooxazole ring, which may alter binding kinetics or introduce steric hindrance.
Key Difference: The benzooxazole moiety may confer resistance to metabolic degradation compared to the amino group, improving pharmacokinetic stability.
Antioxidant Coordination Compounds
Coordination complexes of 3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one (Fig. 2c) with Cu(II), Ni(II), and Co(II) exhibit antioxidant properties due to electron-donating methoxy groups and the pyridyl ligand’s chelating ability .
Key Difference : Benzooxazole’s rigid bicyclic structure may stabilize metal complexes more effectively than pyridine, influencing redox behavior.
Stereochemical and Electronic Effects
The Z-configuration of the target compound’s α,β-unsaturated ketone contrasts with the E-isomers prevalent in antimalarial chalcones (e.g., ). Computational studies using DFT methods (e.g., ) suggest that Z-isomers exhibit distinct dipole moments and HOMO-LUMO gaps, which could affect reactivity and interaction with biological targets.
Tabulated Comparison of Structural Analogs
Biological Activity
(Z)-2-(benzo[d]oxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of compounds known for their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a complex structure that includes multiple aromatic rings and functional groups conducive to biological activity. The presence of methoxy groups enhances its lipophilicity, potentially improving bioavailability.
The precise mechanism of action for (Z)-2-(benzo[d]oxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one remains under investigation. However, preliminary studies suggest that it may exert its effects through:
- Antioxidant Activity : The compound is believed to scavenge free radicals and inhibit oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells and inhibit cell proliferation by interfering with specific signaling pathways involved in tumor growth .
Antioxidant Activity
Studies have demonstrated that chalcone derivatives exhibit significant antioxidant properties. For instance, (Z)-2-(benzo[d]oxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one has been shown to reduce oxidative damage in cellular models, suggesting its potential use as a protective agent against oxidative stress-related diseases.
Anticancer Activity
Research has indicated that this compound can inhibit the growth of various cancer cell lines. In one study, it was reported that compounds similar to this chalcone displayed IC50 values in the micromolar range against several cancer types. The mechanism involves the induction of apoptosis and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.5 | Induction of apoptosis |
| HeLa (Cervical) | 12.0 | Cell cycle arrest |
| A549 (Lung) | 20.0 | Inhibition of proliferation |
Anti-inflammatory Activity
Chalcones are known for their anti-inflammatory properties. Preliminary studies have indicated that (Z)-2-(benzo[d]oxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one may inhibit pro-inflammatory cytokines and enzymes like COX and LOX, which are critical in inflammatory pathways .
Case Studies and Research Findings
Several studies have focused on the biological activity of similar compounds within the benzoxazole class:
- Tyrosinase Inhibition : A study explored the inhibitory effects of benzoxazole derivatives on tyrosinase activity, which is crucial in melanin synthesis. Compounds bearing similar structural motifs exhibited potent inhibition with IC50 values significantly lower than traditional inhibitors like kojic acid .
- Neuroprotective Effects : Other research has highlighted the neuroprotective potential of benzoxazole derivatives against Alzheimer's disease models, suggesting that this class of compounds could be beneficial in treating neurodegenerative conditions .
Q & A
Q. What is the established synthetic pathway for (Z)-2-(benzo[d]oxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one?
The synthesis involves a Claisen-Schmidt condensation between a benzoxazole-containing ketone and 3,4-dimethoxybenzaldehyde. Key steps include:
- Precursor preparation : Cyclization of 2-aminophenol derivatives with acylating agents to form the benzoxazol-2-yl ketone.
- Condensation : Reaction with 3,4-dimethoxybenzaldehyde in ethanol using piperidine as a catalyst to form the enone framework.
- Purification : Recrystallization from ethanol/dichloromethane to isolate the Z-isomer selectively. This method aligns with protocols for analogous enone systems .
Q. How is the Z-configuration of the double bond confirmed experimentally?
- X-ray crystallography : Provides unambiguous spatial data, such as C=C bond lengths (1.34–1.38 Å) and dihedral angles between aromatic planes (<10°), as seen in structurally similar compounds like (2E)-3-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one .
- NMR spectroscopy : Coupling constants (J ≈ 12–14 Hz for Z-isomers vs. lower values for E-isomers) and NOESY correlations (e.g., between benzoxazole and dimethoxyphenyl protons) resolve stereochemistry .
Advanced Research Questions
Q. What strategies optimize reaction yield and selectivity in the synthesis of this compound?
- Solvent effects : Ethanol balances reaction rate and selectivity, whereas polar aprotic solvents (e.g., DMF) may promote side reactions .
- Catalyst choice : Piperidine or ammonium acetate enhances enolate formation efficiency compared to stronger bases like NaOH, reducing byproduct formation .
- Temperature control : Maintaining 60–70°C prevents over-oxidation or decomposition observed at higher temperatures .
Q. How do methoxy substituents influence the compound's electronic properties and pharmacological interactions?
- Electronic effects : Methoxy groups donate electron density via resonance, altering π-electron distribution. This enhances binding to cytochrome P450 enzymes, as shown in docking studies of thiazole-chromenone hybrids .
- Pharmacological interactions : The 3,4-dimethoxy pattern increases hydrophobic interactions in enzyme pockets, while the 4-methoxy group modulates solubility and membrane permeability .
Q. What contradictions exist in spectroscopic data interpretation for this compound, and how are they resolved?
- NMR challenges : Overlapping aromatic peaks complicate Z/E distinction. NOESY experiments resolve this by identifying spatial proximities (e.g., benzoxazole-dimethoxyphenyl interactions in Z-isomers) .
- UV-Vis spectroscopy : A bathochromic shift (~15 nm) in Z-isomers due to extended conjugation provides additional confirmation .
Q. What computational methods predict the compound's biological activity?
- DFT calculations : B3LYP/6-311G(d,p) level computations determine HOMO-LUMO gaps to assess reactivity and charge distribution.
- Molecular dynamics : Simulates protein-ligand interactions (e.g., with kinase targets), showing stable binding poses (RMSD <2 Å over 50 ns trajectories) .
Q. How do structural modifications at the prop-2-en-1-one moiety affect bioactivity?
- Electron-withdrawing groups : Nitro substituents at the α-position increase electrophilicity, enhancing inhibition of topoisomerase II (3-fold higher activity vs. unsubstituted analogues) .
- Bulkier substituents : Reduce membrane permeability, as demonstrated in Caco-2 cell assays .
Methodological Notes
- Synthetic protocols prioritize recrystallization for isomer purity, as detailed in analogous pyrazoline syntheses .
- Spectroscopic contradictions are resolved through multimodal analysis (X-ray + NMR + UV-Vis) .
- Computational modeling integrates experimental IC50 values to validate predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
